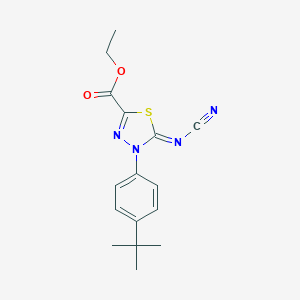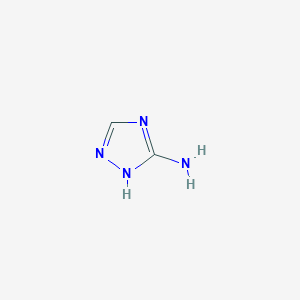
Thiane-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiane-2-carbonyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is a reactive intermediate that is commonly used in the synthesis of various organic compounds. Thiane-2-carbonyl chloride is a versatile reagent that can be used in a wide range of chemical reactions.
Aplicaciones Científicas De Investigación
Thiane-2-carbonyl chloride is widely used in scientific research for its unique properties. It is a reactive intermediate that can be used in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Thiane-2-carbonyl chloride is also used in the production of polymers and plastics.
Mecanismo De Acción
Thiane-2-carbonyl chloride is a reactive intermediate that can undergo various chemical reactions. It can react with nucleophiles such as amines, alcohols, and thiols to form various organic compounds. The reaction mechanism involves the formation of a carbonyl chloride intermediate, which then reacts with the nucleophile to form the desired product.
Efectos Bioquímicos Y Fisiológicos
Thiane-2-carbonyl chloride is not used in drug development or clinical applications. Therefore, there is limited information available on its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiane-2-carbonyl chloride is a versatile reagent that can be used in a wide range of chemical reactions. It is a highly reactive intermediate that can undergo various chemical reactions. However, it is also a hazardous chemical that needs to be handled with care. Thiane-2-carbonyl chloride is corrosive and can cause severe burns on contact with skin and eyes. It is also a respiratory irritant and can cause lung damage if inhaled.
Direcciones Futuras
Thiane-2-carbonyl chloride has a wide range of potential applications in scientific research. One area of future research could be the development of new synthesis methods for Thiane-2-carbonyl chloride that are more efficient and environmentally friendly. Another area of research could be the development of new chemical reactions that use Thiane-2-carbonyl chloride as a reagent. Additionally, Thiane-2-carbonyl chloride could be used in the development of new materials such as polymers and plastics. Further research is needed to explore the full potential of Thiane-2-carbonyl chloride in scientific research.
Conclusion:
In conclusion, Thiane-2-carbonyl chloride is a highly reactive intermediate that is widely used in scientific research. It is a versatile reagent that can be used in a wide range of chemical reactions. Thiane-2-carbonyl chloride has many potential applications in the synthesis of various organic compounds, the production of polymers and plastics, and other specialty chemicals. However, it is also a hazardous chemical that needs to be handled with care. Further research is needed to explore the full potential of Thiane-2-carbonyl chloride in scientific research.
Métodos De Síntesis
Thiane-2-carbonyl chloride can be synthesized by the reaction of thiane-2-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine. The resulting product is a colorless liquid that is highly reactive and can be used in a wide range of chemical reactions.
Propiedades
IUPAC Name |
thiane-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYALYFPREFGEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597371 |
Source


|
| Record name | Thiane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiane-2-carbonyl chloride | |
CAS RN |
147164-54-3 |
Source


|
| Record name | Thiane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

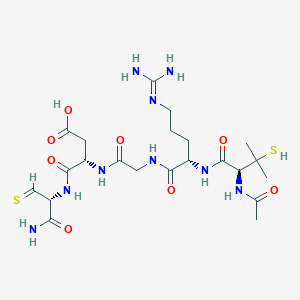
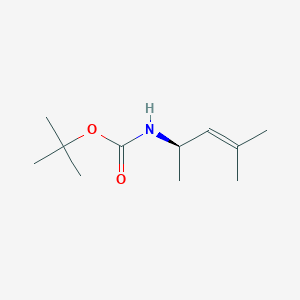
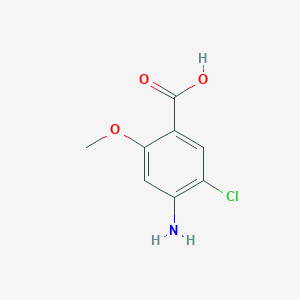
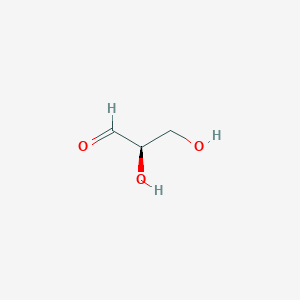


![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)

